N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as EMA-401, is a small molecule drug that has been developed for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. It is estimated that around 7-10% of the population worldwide suffers from neuropathic pain. EMA-401 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of neuropathic pain.
Mechanism of Action
N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide acts by selectively blocking the angiotensin II type 2 receptor (AT2R) in the nervous system. AT2R is a G protein-coupled receptor that is expressed in various regions of the nervous system, including the dorsal root ganglia, spinal cord, and brain. Activation of AT2R has been shown to reduce pain behavior in animal models of neuropathic pain. This compound has been shown to selectively block the AT2R without affecting the angiotensin II type 1 receptor (AT1R), which is responsible for the vasoconstrictive effects of angiotensin II.
Biochemical and physiological effects:
This compound has been shown to reduce the release of pro-inflammatory cytokines and chemokines in the spinal cord and dorsal root ganglia, which are involved in the development and maintenance of neuropathic pain. This compound has also been shown to reduce the expression of pain-related genes in the dorsal root ganglia and spinal cord. In addition, this compound has been shown to improve nerve conduction velocity and reduce nerve damage in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide is its specificity for the AT2R, which reduces the risk of off-target effects. This compound has also been shown to be well-tolerated in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
There are several potential future directions for the development of N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide and related compounds. One area of research is the development of more potent and selective AT2R antagonists. Another area of research is the investigation of the role of the renin-angiotensin system in neuropathic pain and the potential for targeting other components of this system for the treatment of neuropathic pain. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in patients with neuropathic pain.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied in preclinical models of neuropathic pain. In animal studies, this compound has been shown to reduce pain behavior in various models of neuropathic pain, including spinal nerve ligation, chronic constriction injury, and diabetic neuropathy. This compound has also been shown to be effective in reducing pain behavior in models of chemotherapy-induced peripheral neuropathy.
properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-5-16-9-7-8-10-19(16)21-20(23)15(3)22(27(4,24)25)17-11-13-18(14-12-17)26-6-2/h7-15H,5-6H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHRUYAECSYQKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)OCC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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